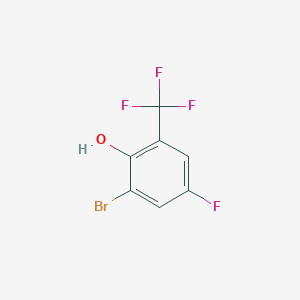

2-Bromo-4-fluoro-6-(trifluoromethyl)phenol

Vue d'ensemble

Description

“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrF4O . It has a molecular weight of 259.00 g/mol . The compound is typically stored at inert atmosphere temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is 1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H . The canonical SMILES structure is C1=C(C=C(C(=C1C(F)(F)F)O)Br)F .Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a liquid at room temperature . It has a topological polar surface area of 20.2 Ų and a complexity of 184 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique

Fluorination and Substitution Reactions

2-Bromo-4-fluoro-6-(trifluoromethyl)phenol is involved in various fluorination and substitution reactions. Koudstaal and Olieman (2010) demonstrated the fluorination of related compounds using xenon difluoride, highlighting the potential of such compounds in complex fluorination processes (Koudstaal & Olieman, 2010). Additionally, Gray and Kelly (1981) explored the introduction of various substituents like fluoro and bromo into phenolic moieties, indicating the utility of these compounds in creating new series with specific properties (Gray & Kelly, 1981).

Molecular Structure and Electrostatic Potential Studies

Tanak (2019) conducted density functional theory calculations on a similar compound to investigate its molecular structure and electrostatic potential. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Tanak, 2019).

Site-Selective Metalation Reactions

Marzi et al. (2001) discussed the site-selective metalation of MOM-protected (trifluoromethyl)phenols, including reactions at positions adjacent to fluorine atoms. This work is significant for understanding the chemical reactivity of such compounds in the presence of metal catalysts (Marzi, Mongin, Spitaleri, & Schlosser, 2001).

Synthesis of Aryl Trifluoromethyl Ethers

Zhou et al. (2016) reported a new method for synthesizing aryl trifluoromethyl ethers using phenols, demonstrating the practicality of this approach with compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol (Zhou, Ni, He, & Hu, 2016).

Photoreaction Mechanism Studies

Nanbu et al. (2012) investigated the photoreaction mechanisms of a related compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices. This research is essential for understanding the photoreactive properties of halogenated phenols (Nanbu, Sekine, & Nakata, 2012).

Biocatalytic Trifluoromethylation

Simon et al. (2016) presented a biocatalytic approach for the trifluoromethylation of unprotected phenols, which is relevant for compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol. Their method highlights the potential for environmentally friendly and efficient synthesis of such compounds (Simon, Busto, Richter, Resch, Houk, & Kroutil, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-4-fluoro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXJVEXPMOPLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567655 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |

CAS RN |

130046-84-3 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)